molecular formula C23H37BrO3 B14192535 3-({[11-(4-Bromophenoxy)undecyl]oxy}methyl)-3-ethyloxetane CAS No. 847800-44-6

3-({[11-(4-Bromophenoxy)undecyl]oxy}methyl)-3-ethyloxetane

Cat. No.: B14192535
CAS No.: 847800-44-6
M. Wt: 441.4 g/mol
InChI Key: CSYZALLQCXSSKS-UHFFFAOYSA-N
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Description

3-({[11-(4-Bromophenoxy)undecyl]oxy}methyl)-3-ethyloxetane is a synthetic organic compound with a complex molecular structure It features an oxetane ring, which is a four-membered cyclic ether, and a bromophenoxy group attached to an undecyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[11-(4-Bromophenoxy)undecyl]oxy}methyl)-3-ethyloxetane typically involves multiple steps. One common method includes the reaction of 11-bromoundecanol with 4-bromophenol to form 11-(4-bromophenoxy)undecanol. This intermediate is then reacted with 3-ethyloxetan-3-yl methanesulfonate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-({[11-(4-Bromophenoxy)undecyl]oxy}methyl)-3-ethyloxetane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction can be used to modify the oxetane ring or other parts of the molecule.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like acetone or dimethylformamide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or alkanes.

Scientific Research Applications

3-({[11-(4-Bromophenoxy)undecyl]oxy}methyl)-3-ethyloxetane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-({[11-(4-Bromophenoxy)undecyl]oxy}methyl)-3-ethyloxetane involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, potentially inhibiting their activity. The oxetane ring may also play a role in stabilizing the compound’s interaction with its targets. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({[11-(4-Bromophenoxy)undecyl]oxy}methyl)-3-ethyloxetane is unique due to its combination of an oxetane ring and a bromophenoxy group attached to an undecyl chain

Properties

CAS No.

847800-44-6

Molecular Formula

C23H37BrO3

Molecular Weight

441.4 g/mol

IUPAC Name

3-[11-(4-bromophenoxy)undecoxymethyl]-3-ethyloxetane

InChI

InChI=1S/C23H37BrO3/c1-2-23(19-26-20-23)18-25-16-10-8-6-4-3-5-7-9-11-17-27-22-14-12-21(24)13-15-22/h12-15H,2-11,16-20H2,1H3

InChI Key

CSYZALLQCXSSKS-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC1)COCCCCCCCCCCCOC2=CC=C(C=C2)Br

Origin of Product

United States

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